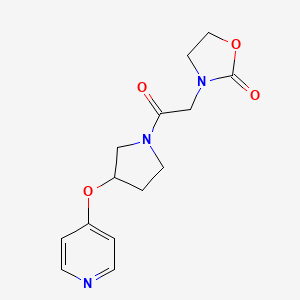
3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also seems to contain a pyridin-4-yloxy group and an oxazolidin-2-one group, but without specific information on the compound, it’s difficult to provide a detailed description.
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be quite diverse, depending on the specific compound and the conditions . Without specific information on the compound, it’s hard to provide a detailed chemical reactions analysis.
Scientific Research Applications
Antimicrobial Activity
The pyrrolidine ring in this compound contributes to its biological activity. Researchers have explored its antimicrobial potential against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. Notably, some derivatives exhibit excellent activity against these pathogens .
Poly(ADP-ribose) Polymerase (PARP) Inhibition
In the realm of cancer treatment, this compound has shown promise as a PARP inhibitor. PARP enzymes play a crucial role in DNA repair, and inhibiting them can sensitize cancer cells to chemotherapy and radiation therapy. Further studies are needed to optimize its efficacy .
Anti-Inflammatory Properties
Given the pyrrolidine scaffold’s versatility, researchers have investigated its anti-inflammatory effects. By modulating immune responses, it may hold potential for managing inflammatory conditions .
Neurological Disorders
The pyrrolidine ring’s stereochemistry influences its interaction with proteins. Researchers are exploring its binding modes to enantioselective proteins, which could lead to novel drug candidates for neurological disorders .
Heterocyclic Synthesis
The synthetic strategies for constructing pyrrolidine rings involve cyclization from different precursors or functionalization of preformed rings. Medicinal chemists can leverage these approaches to design new pyrrolidine-based compounds .
Solvent Systems and Drug Delivery
Pyrrolidine derivatives have been studied in various solvent systems for drug delivery. For instance, N-methylpyrrolidin-2-one (NMP) exhibited antimicrobial effects. Additionally, other pyrrolone-containing compounds have been explored for drug delivery applications .
properties
IUPAC Name |
3-[2-oxo-2-(3-pyridin-4-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-13(10-17-7-8-20-14(17)19)16-6-3-12(9-16)21-11-1-4-15-5-2-11/h1-2,4-5,12H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXWTJLFFYXZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

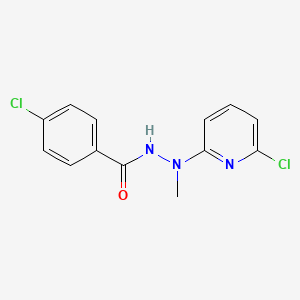
![7-(3,4-Dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639890.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide](/img/structure/B2639892.png)

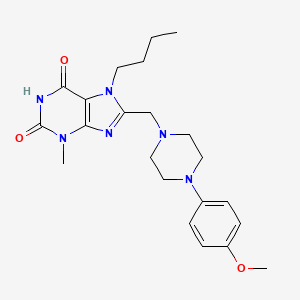
![N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2639896.png)
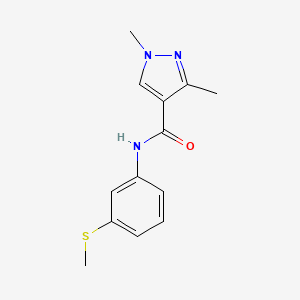
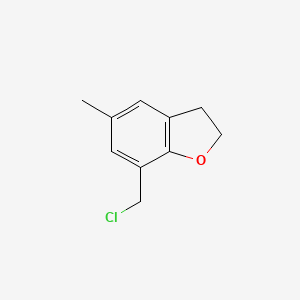



![Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate](/img/structure/B2639906.png)
![5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2639908.png)
